(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

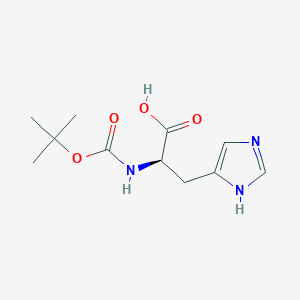

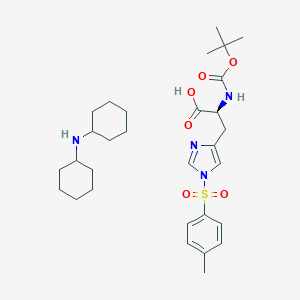

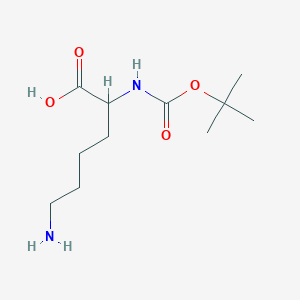

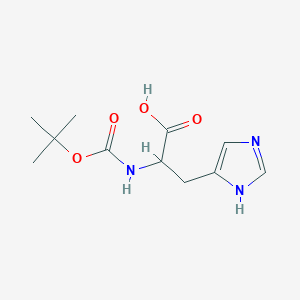

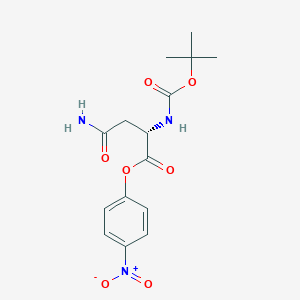

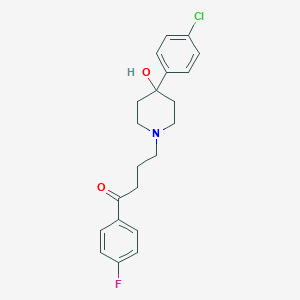

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O4 . It is also known by other names such as “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” and "methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” consists of a central carbon atom connected to an amino group, a carboxylic acid group that has been converted into a methyl ester, and another amino group that has been protected with a tert-butoxycarbonyl (Boc) group . The presence of the Boc group makes this compound a Boc-protected amino acid methyl ester, which are often used in peptide synthesis.Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” has a molecular weight of 254.71 g/mol . Its InChI string, a textual representation of the molecular structure, is "InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1" .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation Pathways

Organic Compound Breakdown : Studies have shown that various organic compounds, including ethers and esters similar in structure to "(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride," undergo complex degradation pathways in environmental settings. These pathways involve microbial activity and can lead to the formation of simpler, less harmful substances. Research into these processes helps in understanding how pollutants are naturally attenuated and informs bioremediation strategies (Thornton et al., 2020; Deeb et al., 2004).

Chemical Recycling and Analysis

Polymer Recycling : Chemical recycling techniques have been applied to polymers, offering insights into the potential recovery and reuse of materials. Such studies underscore the importance of chemical compounds in developing sustainable recycling processes. The understanding of chemical interactions and breakdown mechanisms is critical for enhancing the efficiency of recycling methods, particularly for polyethylene terephthalate (PET) and similar polymers (Karayannidis & Achilias, 2007).

Methodologies for Enhancing Biodegradation

Biodegradation Enhancement : Research into the biodegradation of ethers and esters has revealed that certain microbial communities can effectively degrade these compounds, suggesting pathways for enhancing the biodegradation of persistent pollutants. The identification of specific microbial genes and enzymes involved in these processes is crucial for bioremediation technologies (Schmidt et al., 2004).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592907 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | |

CAS RN |

114559-25-0 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)